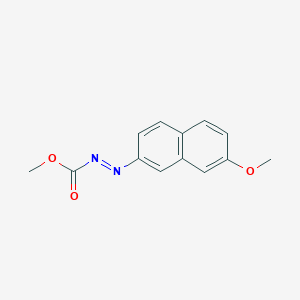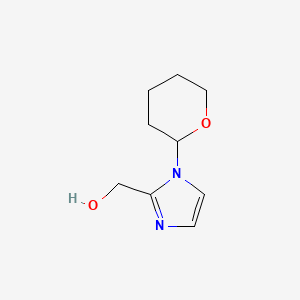
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol is a chemical compound that features a tetrahydropyran ring fused to an imidazole ring with a methanol group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as an alcohol or aldehyde, in the presence of an acid catalyst.
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of a diamine with a suitable carbonyl compound under acidic or basic conditions.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced to form a saturated imidazoline ring.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine), alkyl halides, and aryl halides are used under conditions such as Friedel-Crafts alkylation or halogenation.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Imidazoline derivatives.
Substitution: Halogenated, alkylated, or arylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its effects on cellular processes such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Tetrahydro-2H-pyran-4-yl)methanol: Similar structure but lacks the imidazole ring.
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-4-yl)methanol: Similar structure but with the methanol group attached to a different position on the imidazole ring.
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol is unique due to its specific combination of a tetrahydropyran ring, an imidazole ring, and a methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
[1-(oxan-2-yl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C9H14N2O2/c12-7-8-10-4-5-11(8)9-3-1-2-6-13-9/h4-5,9,12H,1-3,6-7H2 |
InChI-Schlüssel |
NKLWHGBGIHLJPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C=CN=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760165.png)

![7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760177.png)

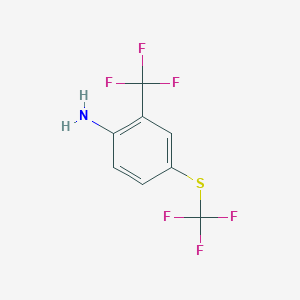
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760200.png)
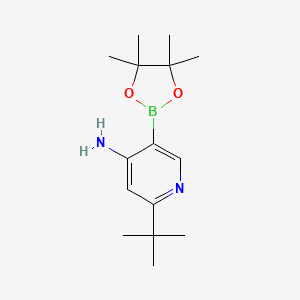
![(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine](/img/structure/B11760216.png)
![Oxirane, [(heptyloxy)methyl]-](/img/structure/B11760218.png)

![[(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760230.png)
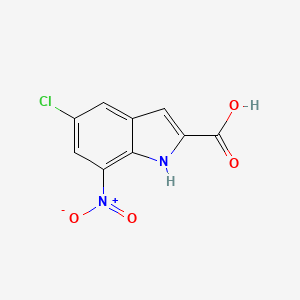
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760240.png)
